1-(4-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxyethyl derivative and a 4-fluorophenyl compound.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents under controlled conditions.
Final assembly: The final step involves the coupling of the chromeno-pyrrole core with the 4-fluorophenyl group, followed by purification to obtain the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: Due to its unique structural features, it is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno-pyrrole derivatives, such as:
- 1-(4-Chlorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(4-Bromophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
These similar compounds share structural similarities but differ in the substituents on the phenyl ring. The presence of different halogen atoms (fluorine, chlorine, bromine) can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific fluorine substitution, which can impart distinct properties compared to its analogs.
Properties
Molecular Formula |
C20H16FNO4 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H16FNO4/c1-11-2-7-15-14(10-11)18(24)16-17(12-3-5-13(21)6-4-12)22(8-9-23)20(25)19(16)26-15/h2-7,10,17,23H,8-9H2,1H3 |
InChI Key |
QDUGOPFANOGSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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